molecular formula C9H8BrClO4S B14127587 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid CAS No. 120100-05-2

3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid

Cat. No.: B14127587
CAS No.: 120100-05-2
M. Wt: 327.58 g/mol
InChI Key: PKZUZWMYIHLRRA-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is an organic compound with the molecular formula C9H8BrClO4S. It is a derivative of benzoic acid and contains bromomethyl, chloro, and methylsulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid typically involves the bromination of 3-methyl-2-chloro-4-methylsulfonylbenzoic acid. The process uses hydrobromic acid as the brominating agent and hydrogen peroxide as the oxidizing agent. The reaction is carried out under heating reflux conditions in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid involves its interaction with biological molecules. It has been identified as a respiratory sensitizer, causing allergic reactions such as asthma, rhinitis, and urticaria. The underlying mechanism is believed to be IgE-mediated, where the compound binds to specific IgE antibodies, triggering an immune response .

Comparison with Similar Compounds

Similar Compounds

    3-Bromomethylbenzoic Acid: Lacks the chloro and methylsulfonyl groups.

    2-Chloro-4-methylsulfonylbenzoic Acid: Lacks the bromomethyl group.

    4-Methylsulfonylbenzoic Acid: Lacks both the bromomethyl and chloro groups.

Uniqueness

3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfonyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

120100-05-2

Molecular Formula

C9H8BrClO4S

Molecular Weight

327.58 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H8BrClO4S/c1-16(14,15)7-3-2-5(9(12)13)8(11)6(7)4-10/h2-3H,4H2,1H3,(H,12,13)

InChI Key

PKZUZWMYIHLRRA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CBr

Origin of Product

United States

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